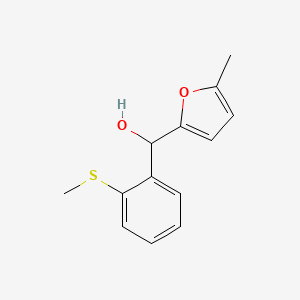

5-Methyl-2-furyl-(2-methylthiophenyl)methanol

Description

5-Methyl-2-furyl-(2-methylthiophenyl)methanol is a heterocyclic methanol derivative featuring a furan ring substituted with a methyl group at the 5-position and a 2-methylthiophenyl group at the 2-position. The molecular weight of structurally related methanol derivatives, such as [5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]methanol, is approximately 278.40 g/mol, as noted in . This compound may be synthesized via condensation reactions similar to those described for 2-[(5-methylthiophen-2-yl)methylidene]malononitrile, where aldehydes react with nucleophiles like malononitrile in the presence of a base (e.g., triethylamine) .

Properties

IUPAC Name |

(5-methylfuran-2-yl)-(2-methylsulfanylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2S/c1-9-7-8-11(15-9)13(14)10-5-3-4-6-12(10)16-2/h3-8,13-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLXPAZZWDFWCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(C2=CC=CC=C2SC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601225924 | |

| Record name | 2-Furanmethanol, 5-methyl-α-[2-(methylthio)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601225924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443350-29-5 | |

| Record name | 2-Furanmethanol, 5-methyl-α-[2-(methylthio)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443350-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Furanmethanol, 5-methyl-α-[2-(methylthio)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601225924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-furyl-(2-methylthiophenyl)methanol typically involves the reaction of 5-methyl-2-furaldehyde with 2-methylthiophenol in the presence of a reducing agent. The reaction conditions often include:

Solvent: Common solvents used are ethanol or methanol.

Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-50°C).

Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reaction time is common to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-furyl-(2-methylthiophenyl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it to alcohols or alkanes.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Yields alcohols or alkanes.

Substitution: Results in halogenated or aminated derivatives.

Scientific Research Applications

5-Methyl-2-furyl-(2-methylthiophenyl)methanol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 5-Methyl-2-furyl-(2-methylthiophenyl)methanol exerts its effects involves interactions with various molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

5-Methyl-2-furyl-[3,4-(methylenedioxy)phenyl]methanol () Substituents: Contains a methylenedioxy phenyl group instead of a 2-methylthiophenyl group. Implications: The methylenedioxy group enhances electron density and may increase solubility in polar solvents compared to the thiophenyl analogue. This structural variation could influence binding affinity in biological systems .

[5-({(2-Fluorophenyl)methylamino}methyl)furan-2-yl]di(thiophen-2-yl)methanol () Substituents: Features dual thiophen-2-yl groups and a fluorophenyl-alkylamine side chain.

{5-[2-(4-Methoxy-3-methylphenyl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanol () Substituents: Incorporates a thiazole ring and trifluoromethylphenyl group. The molecular weight (407.46 g/mol) is higher than the target compound, likely due to the trifluoromethyl group .

Key Differences and Implications

- Electronic Effects : Thiophene (aromatic, sulfur-containing) vs. furan (oxygen-containing) rings influence electron distribution. Thiophene’s lower electronegativity may enhance lipophilicity and membrane permeability compared to furan derivatives .

- Biological Activity: Nitrofuran derivatives (e.g., N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide) in –4 exhibit carcinogenicity, but the absence of a nitro group in the target compound likely reduces such risks.

- Synthetic Accessibility : The target compound’s synthesis may resemble ’s method, involving aldehyde-nucleophile condensation, whereas analogues with complex side chains () require multi-step functionalization .

Data Table: Structural and Molecular Comparison

Research Findings and Gaps

- Synthesis: demonstrates that methanol derivatives with thiophene/furan systems can be synthesized via base-catalyzed condensation, suggesting a viable route for the target compound .

- Biological Relevance: While nitrofuran derivatives (–4) show carcinogenicity, the target compound’s lack of a nitro group may mitigate such effects.

- Materials Potential: The conjugated thiophene-furan system could exhibit optoelectronic properties useful in organic electronics, but experimental studies are needed .

Biological Activity

5-Methyl-2-furyl-(2-methylthiophenyl)methanol is an organic compound that has garnered attention in recent research for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant studies, providing a comprehensive overview of its significance in medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound features a unique structure that combines a furan ring with a thiophenyl moiety. The presence of both the methyl and thiophenyl groups contributes to its chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. The exact mechanism involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Antioxidant Activity

The compound also demonstrates antioxidant properties , which are crucial for mitigating oxidative stress in biological systems. Antioxidants play a vital role in preventing cellular damage caused by free radicals. The antioxidant activity of this compound has been attributed to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.

Cytotoxic Effects

In vitro studies have reported that this compound exhibits cytotoxic effects against certain cancer cell lines. The compound's cytotoxicity is believed to be mediated through apoptosis induction, leading to programmed cell death in malignant cells. This property positions the compound as a potential lead in cancer therapy research .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thus altering cellular functions.

- Reactive Oxygen Species (ROS) Modulation : By modulating ROS levels, the compound can influence redox signaling pathways, impacting cell survival and apoptosis.

- Interaction with Cellular Targets : The thiol group in the structure allows for covalent interactions with proteins, potentially modifying their activity and function.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various bacterial strains revealed that this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests its potential as a novel antimicrobial agent.

- Cytotoxicity Assessment : In a study involving human cancer cell lines, treatment with this compound resulted in significant reductions in cell viability, with IC50 values indicating potent cytotoxicity. Flow cytometry analysis confirmed the induction of apoptosis as the primary mechanism of cell death .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.